molecular formula C17H11N3O4 B2788452 6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one CAS No. 896380-35-1

6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2788452
CAS No.: 896380-35-1
M. Wt: 321.292
InChI Key: VUVAUXZNXBWNOQ-UHFFFAOYSA-N
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Description

The compound 6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is a coumarin derivative featuring a benzodiazole moiety substituted with a nitro group at the 6-position. Coumarins are oxygen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Key structural features include:

  • Coumarin core: The 2H-chromen-2-one scaffold provides a planar aromatic system conducive to π-π stacking.
  • 6-Methyl substitution: A methyl group at the 6-position of the coumarin ring may enhance lipophilicity and steric bulk.

Properties

IUPAC Name

6-methyl-3-(6-nitro-1H-benzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c1-9-2-5-15-10(6-9)7-12(17(21)24-15)16-18-13-4-3-11(20(22)23)8-14(13)19-16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVAUXZNXBWNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of chromenone derivatives, which are known for their diverse pharmacological properties. The incorporation of a nitro group and a benzodiazole moiety enhances its biological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one can be represented as follows:

PropertyValue
Molecular FormulaC16H14N4O3
Molecular Weight298.31 g/mol
IUPAC Name6-methyl-3-(6-nitro-1H-benzodiazol-2-yl)-2H-chromen-2-one
SMILESCC1=C(C(=C(C=C1)O)C(=O)C2=NNC(=C2C(=O)O)C(=N2)N=N2)N(=O)=O

Anticancer Properties

Research has indicated that chromenone derivatives exhibit significant anticancer activity. In a study evaluating various compounds against liver carcinoma (HEPG2) cell lines, derivatives similar to 6-methyl-3-(6-nitro-1H-benzodiazol-2-yl)-2H-chromen-2-one demonstrated notable cytotoxic effects. The IC50 values for some related compounds were reported as follows:

CompoundIC50 (µM)
Compound A2.70 ± 0.28
Compound B3.50 ± 0.23
Compound C4.90 ± 0.69

These findings suggest that the presence of the nitro group may enhance the compound's interaction with cellular targets, leading to increased cytotoxicity against cancer cells .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Studies have shown that similar chromenone derivatives possess inhibitory effects against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The proposed mechanism of action for the biological activity of 6-methyl-3-(6-nitro-1H-benzodiazol-2-yl)-2H-chromen-2-one includes:

  • Interaction with DNA : Nitro groups can undergo bioreduction, forming reactive intermediates that can bind to DNA, leading to strand breaks and apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or replication, further contributing to its anticancer and antimicrobial effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Liver Cancer : A derivative similar to our compound was tested in vivo on liver carcinoma models, showing a significant reduction in tumor size and improved survival rates compared to controls.
  • Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Comparison with Similar Compounds

Structural Analogs of Coumarin-Benzodiazole/Benzimidazole Derivatives

Several structurally related coumarin hybrids have been synthesized and studied. A comparative analysis is provided below:

Compound Name Substituents (Coumarin + Heterocycle) Key Functional Groups Melting Point (°C) IR (C=O, cm⁻¹) Biological Activity Reference ID
Target Compound 6-methyl + 6-nitro-1H-benzodiazol Nitro, benzodiazole Not reported ~1720 (est.) Not reported
3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one 6-methoxy + 1H-benzimidazol Methoxy, benzimidazole Not reported ~1719 Anticancer (potential)
6-Bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one 6-bromo + 6-methyl-benzimidazol Bromo, methyl-benzimidazole Not reported ~1724 Not reported
3-(3-(4-Chlorophenyl)thiazol-2-yl)-2H-chromen-2-one 4-chlorophenyl + thiazole Chlorophenyl, thiazole 123–125 1719 Antimicrobial (potential)

Key Observations :

Substituent Impact on Physicochemical Properties

Nitro vs. Halogen Substituents :

  • The nitro group () increases molecular polarity compared to bromo () or chloro () substituents, which may reduce solubility in nonpolar solvents.
  • Methoxy vs. Methyl : Methoxy groups () enhance hydrophilicity compared to methyl, as seen in 6-methoxy-3-benzimidazolyl coumarin derivatives .

Spectral Data Comparison :

  • IR Spectroscopy : C=O stretching frequencies for coumarin derivatives range between 1719–1724 cm⁻¹, consistent with the conjugated lactone system .
  • NMR Trends : Coumarin H-4 protons resonate near δ 8.29 ppm (DMSO-d₆) in arylazothiazole derivatives (), similar to thiazole-linked analogs (δ 6.56–8.29 ppm, ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one, and how can purity be optimized?

  • Methodology :

  • Coumarin Core Activation : Start with 6-methyl-2-oxo-2H-chromene-3-carboxylic acid. Activate the carboxylic acid using thionyl chloride (SOCl₂) in DMF at 0°C, followed by reflux to form the acid chloride .
  • Benzodiazole Coupling : React the acid chloride with 6-nitro-1H-1,3-benzodiazole-2-amine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize using 1H^1H-NMR and FTIR .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy :
  • 1H^1H-NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzodiazole and coumarin rings) and methyl groups (δ 2.4–2.6 ppm). Compare with analogs in (e.g., brominated derivatives) to confirm substituent positions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~380.08 Da) and fragmentation patterns .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement (space group P1 or P2₁/c). Analyze bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles between coumarin and benzodiazole rings .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones with ciprofloxacin controls .
  • Anticancer Potential : Perform MTT assays on HepG2 or MCF-7 cell lines. Calculate IC₅₀ values (e.g., <10 µM for potent analogs in ) .
  • Enzyme Inhibition : Test against COX-2 or HIV-1 protease using fluorometric assays. Reference benzothiazole derivatives in for activity benchmarks .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro vs. bromo groups) influence biological activity and electronic properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Syntize analogs with halogen (Br, Cl) or electron-withdrawing (NO₂) groups at the benzodiazole 6-position. Compare IC₅₀ values in anticancer assays (e.g., nitro analogs may show enhanced DNA intercalation) .
  • Computational Analysis : Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces. Nitro groups increase electron deficiency, potentially enhancing binding to hydrophobic enzyme pockets .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology :

  • Twinning Analysis : If unit cell parameters (e.g., α, β, γ angles in ) suggest twinning, use SHELXD for data integration. Refine with TWINABS to resolve overlapping reflections .
  • Hydrogen Bonding Networks : Compare packing motifs (e.g., π-π stacking vs. C–H···O interactions) across polymorphs. Use Mercury software to visualize intermolecular contacts .

Q. What computational strategies predict binding affinities to therapeutic targets like riboswitches or kinases?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Dock the compound into the Plasmodium falciparum riboswitch (PDB: 4W5H). Validate poses with MD simulations (GROMACS) to assess stability of key interactions (e.g., nitro group with adenine residues) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential features (e.g., planar coumarin core for kinase inhibition) .

Q. How can synthetic routes be optimized to address low yields from competing side reactions?

  • Methodology :

  • Reaction Monitoring : Employ in-situ IR spectroscopy to track acid chloride formation (disappearance of O-H stretch at ~2500 cm⁻¹) .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps. DMF may stabilize intermediates via coordination to the nitro group .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <4 hours at 100°C, improving yield by 15–20% .

Data Contradiction Analysis

Q. How to interpret conflicting reports on antimicrobial efficacy across similar coumarin derivatives?

  • Resolution Strategy :

  • Standardized Assays : Re-evaluate activity under consistent conditions (e.g., Mueller-Hinton agar, 37°C incubation). Note that nitro groups may show species-specific toxicity (e.g., higher Gram-positive activity) .
  • Membrane Permeability : Use fluorescence-based assays (SYTOX Green) to quantify bacterial membrane disruption. Lipophilic substituents (e.g., bromo) may enhance penetration .

Methodological Best Practices

  • Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) and cite SHELX programs .
  • Biological Replicates : Use ≥3 independent experiments with statistical validation (e.g., ANOVA, p < 0.05) .

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